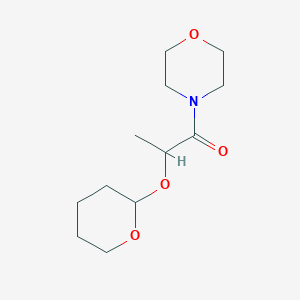![molecular formula C8H6N2OS B8717921 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde
Übersicht
Beschreibung
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a formyl group at the 5-position and a methyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-methylpyridine with thiourea in the presence of a brominating agent such as lithium bromide and bromine in acetic acid. This reaction results in the formation of the thiazole ring, followed by formylation at the 5-position using formic acid or a formylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
- Oxidation of the formyl group yields 5-carboxy-2-methylthiazolo[5,4-b]pyridine.
- Reduction of the formyl group yields 5-hydroxymethyl-2-methylthiazolo[5,4-b]pyridine.
- Halogenation of the methyl group yields 2-bromo-5-formylthiazolo[5,4-b]pyridine .
Wissenschaftliche Forschungsanwendungen
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and tumor pathways, such as cyclooxygenase and histamine receptors.
Pathways Involved: It modulates the activity of these targets, leading to reduced inflammation and inhibition of tumor cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxythiazolo[5,4-b]pyridine
- 2-Methylthiazolo[4,5-b]pyrazine
- Thiazolo[4,5-b]pyridine derivatives with various substituents
Comparison:
Uniqueness: 2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde is unique due to the presence of both a formyl and a methyl group, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H6N2OS |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c1-5-9-7-3-2-6(4-11)10-8(7)12-5/h2-4H,1H3 |
InChI-Schlüssel |
KPGNZGVZKLSJES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)N=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)







![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)



![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
